molecular formula C15H14O4 B046417 4-(Benzyloxy)-3-methoxybenzoic acid CAS No. 1486-53-9

4-(Benzyloxy)-3-methoxybenzoic acid

Cat. No. B046417
CAS RN: 1486-53-9
M. Wt: 258.27 g/mol
InChI Key: JGMBQAGNZLBZCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 4-(Benzyloxy)-3-methoxybenzoic acid involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination processes. For instance, the creation of benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through these steps suggests a complex yet feasible synthesis pathway that might be analogous to the target compound (Wang et al., 2015).

Molecular Structure Analysis

The molecular and crystal structure of related compounds provides insight into the potential arrangement and electronic characteristics of 4-(Benzyloxy)-3-methoxybenzoic acid. For example, compounds with similar structures have been analyzed by X-ray crystallography, demonstrating how substituents influence molecular conformation and intermolecular interactions (Obreza & Perdih, 2012).

Chemical Reactions and Properties

Chemical reactions of structurally similar compounds involve oxidative debenzylation, indicating how the benzyl protective group can be selectively removed under certain conditions, which might be applicable to the debenzylation of 4-(Benzyloxy)-3-methoxybenzoic acid (Yoo et al., 1990).

Physical Properties Analysis

While specific physical properties of 4-(Benzyloxy)-3-methoxybenzoic acid were not directly available, related research on mesogenic benzoic acids provides insights into their liquid crystalline behavior, melting points, and thermal stability, which can inform assumptions about the physical properties of the target compound (Weissflog et al., 1996).

Chemical Properties Analysis

Chemical properties such as acidity, reactivity with different chemical agents, and interaction with light can be inferred from studies on similar methoxylated benzoic acids. These studies often involve radical formation, electron transfer reactions, and photophysical properties which could also apply to 4-(Benzyloxy)-3-methoxybenzoic acid (Steenken et al., 1977).

Scientific Research Applications

  • It is used in the synthesis of isocoumarins and isoquinolones, exhibiting antineoplastic activity in leukemia-bearing mice (Sainsbury, 1975).

  • This compound plays a role in studying the biosynthetic conversion of cinnamic acids to benzoic acids in Vanilla planifolia cells (Funk & Brodelius, 1990).

  • It is utilized to study the O-demethylation of benzoic acids in wheat seedlings (Harms & Prieß, 1973).

  • This acid is involved in the degradation of lignin by fungi, with intermediates like α-guaiacyl glycerolconiferyl ether and vanillin (Bernhardt et al., 1988).

  • Derivatives of 4-(Benzyloxy)-3-methoxybenzoic acid from Piper aduncum leaves show antimicrobial and molluscicidal activities (Orjala et al., 1993).

  • CYP199A4 efficiently demethylates and demethenylates para-substituted benzoic acid derivatives, useful for studying enzyme mechanisms and biocatalytic processes (Coleman et al., 2015).

  • Its use in Suzuki cross-coupling reactions for the production of biaryls has been optimized (Chaumeil et al., 2000).

  • When used as dopants in polyaniline, benzoic acids result in high conductivity materials (Amarnath & Palaniappan, 2005).

  • Its oral intake, along with other benzoic acid derivatives, can lead to various disorders, indicating its role in toxicity studies (Gorokhova et al., 2020).

  • Pseudomonas putida oxidizes aromatic acids like this one to produce methanol and carbon dioxide (Donnelly & Dagley, 1980).

Safety And Hazards

4-(Benzyloxy)-3-methoxybenzoic acid is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

properties

IUPAC Name

3-methoxy-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBQAGNZLBZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280399
Record name 4-(benzyloxy)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-methoxybenzoic acid

CAS RN

1486-53-9
Record name 1486-53-9
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Record name 4-(benzyloxy)-3-methoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzyloxy)-3-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

A solution of sodium hydroxide (2.0 g) in methanol (50 ml) was added to a solution of 4-benzyloxy-3-methoxy benzoic acid methyl ester (4.64 g) in methanol (50 ml) and refluxed for 4 hrs. After removal of methanol under reduced pressure the residue was dissolved in water (150 ml) and washed with ethyl acetate (2×50 ml). The aqueous layer was acidified with 2N hydrochloric acid to pH 2. The precipitated product was collected by filtration which on drying under vacuum provided 4.17 g of 4-benzyloxy-3-methoxy benzoic acid. (Yield=74%)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of benzyl chloride (24.6 ml, 209 mmol, 1.1 eq.) in THF (100 ml) was added dropwise at 0° C. over 15 min, to a mechanically stirred solution of 4-hydroxy-3-methoxybenzoic acid (vanillic acid, 1) (30 g, 179 mmol) in THF (90 ml) and 2.0 M aq. NaOH (225 ml). The mixture was allowed to warm to room temperature and then heated under reflux for 48 hours. After cooling, the mixture was washed with hexane (2×100 ml) and the THF was removed in vacuo. The remaining aqueous phase was acidified to pH 1 with conc. HCl. The resulting precipitate was collected by filtration, washed with water and dried to afford 4-benzyloxy-3-methoxybenzoic acid (2) as a pale amorphous solid.
Quantity
24.6 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium hydroxide (12g.; 0.3m) was dissolved in 200 ml. of water, silver oxide (11.6g.; 0.05m) added and the resulting mixture warmed to 50° C, 3-methoxy-4-benzyloxybenzaldehyde (12.1g; 0.05m) added in one portion and the mixture heated to 60° C with stirring for 1 hour, stirred 18 hours at room temperature, filtered and acidified to give the acid which was recrystallised from glacial acetic acid, m.p. 172°-3° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of 4-hydroxy-3-methoxybenzoic acid (25 g, 0.15 mole) in ethanol (150 ml), 2N NaOH aq. (74.3 g, 0.15 mole) and benzyl chloride (56.5 g, 0.45 mole) were added, continued to stir for 1 hour under reflux, then 5N NaOH aq. (150 ml) was added dropwise with stirring under reflux, and continued to stir for 1 hour under reflux. After reaction, the solvent was removed, and H2O was added to the residue and acidified with conc. hydrochloric acid to make pH 1. The resulting precipitate was filtered, washed with H2O and dried to give 22.1 g of 4-benzyloxy-3-methoxybenzoic acid as pale yellow crystals having a m.p. of 171°-172.5°.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
74.3 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
35
Citations
RB Herbert, FB Jackson, IT Nicolson - Journal of the Chemical Society …, 1984 - pubs.rsc.org
… The combined extracts were dried and the solvent was evaporated to give 4-benzyloxy-3-methoxybenzoic acid (7.8 g, 94%). It could be recrystallized from water, mp 169-170 "C (lit.,,' …
Number of citations: 22 pubs.rsc.org
K Wang, CF Ju, J Xiao, Q Chen - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
In the title compound, C16H16O4, the aromatic rings are almost normal to one another, making a dihedral angle of 85.81 (10). In the crystal, molecules are linked by C—H⋯O hydrogen …
Number of citations: 3 scripts.iucr.org
KH Baggaley, R Fears, RM Hindley… - Journal of Medicinal …, 1977 - ACS Publications
A series of compounds related to ethyl 4-benzyloxybenzoate was synthesized and evaluated for potential hypolipidemic activity inrats. Structure-activity relationships are discussed in …
Number of citations: 32 pubs.acs.org
T AHVONEN, G BRUNOW, PER KRISTERSSON… - 1983 - actachemscand.org
… 160 C) which were identified as 4-benzyloxy-3methoxybenzoic acid (IR, mp; Ut.17 mp 168169 C). Subsequent extraction with trichloromethane gave a product identified as (2-methoxy…
Number of citations: 0 actachemscand.org
TS Haque, AG Skillman, CE Lee… - Journal of Medicinal …, 1999 - ACS Publications
A number of single-digit nanomolar, low-molecular-weight plasmepsin II aspartyl protease inhibitors have been identified using combinatorial chemistry and structure-based design. By …
Number of citations: 218 pubs.acs.org
M Yang, KH Memon, M Lateef, D Na, S Wan… - Carbohydrate …, 2016 - Elsevier
2,3,4,6-Pentakis[-O-(3,4,5-trihydroxybenzoyl)]-α,β-D-glucopyranose (PGG) 12 has been reported for its antioxidant activities, where the free OH groups in PGG seem to be critical for …
Number of citations: 23 www.sciencedirect.com
A Correa, I Tellitu, E Domínguez, I Moreno… - The Journal of …, 2005 - ACS Publications
… Synthesis of 4-Benzyloxy-3-methoxybenzoic Acid (8g). To a stirred solution of aldehyde 12 (5.00 g, 20.66 mmol), NaH 2 PO 4 (744 mg, 6.20 mmol), and H 2 O 2 (35%, 2.30 mL, 21.69 …
Number of citations: 104 pubs.acs.org
FAA Paz, J Klinowski, SMF Vilela, JPC Tome… - Chemical Society …, 2012 - pubs.rsc.org
… modification was performed by including electron releasing (OMe) and electron withdrawing (NO 2 ) substituents to produce two novel ligands: 4-benzyloxy-3-methoxybenzoic acid (L …
Number of citations: 815 pubs.rsc.org
K Matsuno, J Ushiki, T Seishi, M Ichimura… - Journal of medicinal …, 2003 - ACS Publications
… (1) 4-Benzyloxy-3-methoxybenzoic acid benzyl ester was obtained by the same procedure … of 16b (step 2) from 4-benzyloxy-3-methoxybenzoic acid benzyl ester in quantitative yield. (3) …
Number of citations: 61 pubs.acs.org
I Kolaj - 2017 - search.proquest.com
Thesis Template Page 1 Design, Synthesis and Biological Assessment of Ferulic Acid Derivatives as Inhibitors of β-Amyloid Oligomerization in Alzheimer’s Disease by Igri Kolaj A thesis …
Number of citations: 3 search.proquest.com

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